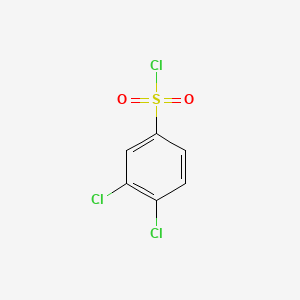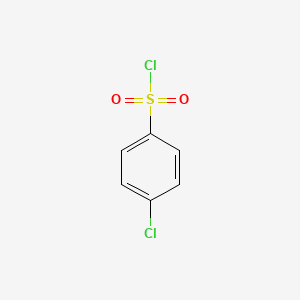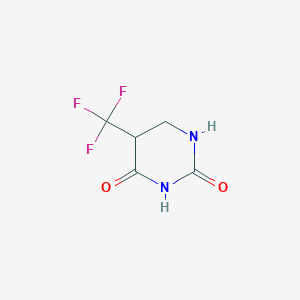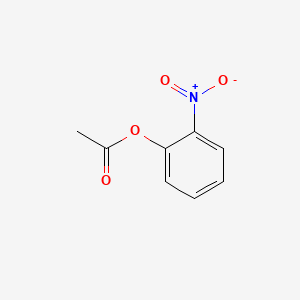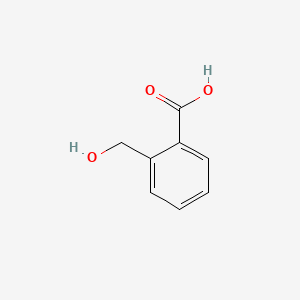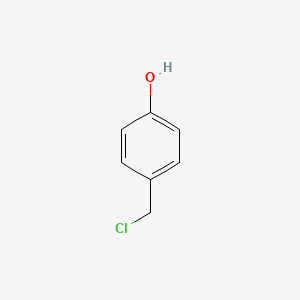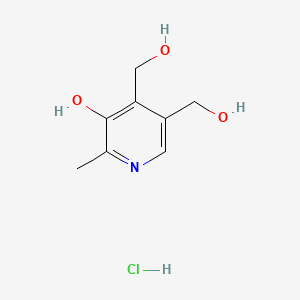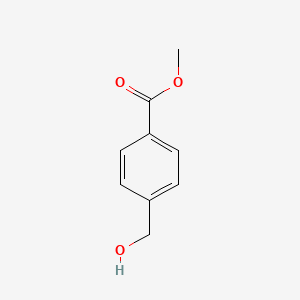
4-(ヒドロキシメチル)安息香酸メチル
概要
説明
Methyl 4-(hydroxymethyl)benzoate is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-(hydroxymethyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-(hydroxymethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(hydroxymethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
4-(ヒドロキシメチル)安息香酸メチル: 科学研究における用途の包括的な分析
抗菌剤: 4-(ヒドロキシメチル)安息香酸メチルは、特にグラム陽性嫌気性細菌に対して抗菌性を示します。 酵母の増殖を阻害し、微生物汚染を防ぐ能力により、さまざまな製剤の防腐剤として使用されます .
プロテオミクス研究: この化合物は、タンパク質の特性評価と分析のための生化学的ツールとして使用できるため、プロテオミクス研究において重要です。 プロテオミクスにおける特定の役割には、タンパク質の相互作用と機能を研究するために不可欠なケト酸の合成が含まれます .
ケト酸の合成: 有機化学において、4-(ヒドロキシメチル)安息香酸メチルは、ケト酸の合成に使用されます。 これらの酸は、さまざまな生化学的経路における重要な中間体であり、複雑な有機分子の合成に不可欠です .
医薬品用途: 検索結果には明示的に記載されていませんが、4-(ヒドロキシメチル)安息香酸メチルなどの化合物は、その化学的性質により、医薬品研究において薬剤の処方と開発にしばしば使用されます。
化粧品業界: 同様に、このようなエステルは、その安定性と安全性プロファイルにより、化粧品業界で防腐剤または有機中間体として一般的に使用されています。
食品業界: 4-(ヒドロキシメチル)安息香酸メチルの抗菌性により、食品業界において防腐剤として使用し、食品の寿命と安全性を確保できます。
各用途に関する詳細情報や特定の研究については、さらなる調査と専門データベースへのアクセスが必要になります。
MilliporeSigma - Methyl 4-hydroxybenzoate MilliporeSigma - Methyl 4-(hydroxymethyl)benzoate Santa Cruz Biotechnology - Methyl 4-(hydroxymethyl)benzoate
Safety and Hazards
Methyl 4-(hydroxymethyl)benzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as a combustible material and containers may explode when heated .
作用機序
Target of Action
Methyl 4-(hydroxymethyl)benzoate is a synthetic compound . .
Mode of Action
It’s structurally similar to methyl 4-hydroxybenzoate, which is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics
Pharmacokinetics
It’s known that the compound is soluble in chloroform , which could potentially influence its bioavailability and distribution within the body.
特性
IUPAC Name |
methyl 4-(hydroxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWFYEFYHJRJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064501 | |
| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6908-41-4 | |
| Record name | Methyl 4-(hydroxymethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6908-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006908414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(hydroxymethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does Methyl 4-(hydroxymethyl)benzoate play in the plasma-driven pinacol coupling reaction of Methyl 4-formylbenzoate?
A1: Methyl 4-(hydroxymethyl)benzoate is identified as a side product, not the main product, in the plasma-driven pinacol coupling reaction using Methyl 4-formylbenzoate (MFB) as the starting material. [] The main product is the pinacol resulting from the coupling of two MFB molecules. The formation of Methyl 4-(hydroxymethyl)benzoate is attributed to reactions involving radicals generated in the plasma-liquid interface, potentially including hydrogen radicals or hydroxyl radicals, reacting with MFB.
Q2: How does the formation of Methyl 4-(hydroxymethyl)benzoate impact the efficiency of the desired pinacol coupling reaction?
A2: The formation of Methyl 4-(hydroxymethyl)benzoate, along with other identified side products, directly competes with the desired pinacol coupling pathway. This side reaction consumes the starting material (MFB) and reduces the overall yield of the desired pinacol product. [] Further research into controlling the plasma conditions and reaction environment could potentially minimize these side reactions and enhance the selectivity towards the desired pinacol product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
